molecular formula C11H14FN3S B11744266 [(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine CAS No. 1856052-28-2

[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11744266
CAS No.: 1856052-28-2
M. Wt: 239.31 g/mol
InChI Key: NZMWCIDQXAFVES-UHFFFAOYSA-N
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Description

[(1-Ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine (CAS: 1856052-28-2) is a bifunctional amine derivative featuring two distinct heterocyclic moieties: a 1-ethyl-substituted pyrazole and a 5-fluoro-substituted thiophene. The molecular formula is C${11}$H${14}$FN$_3$S, with a molecular weight of 255.31 g/mol . Its structure comprises a pyrazole ring substituted with an ethyl group at the 1-position and a methylamine group at the 4-position, linked via a secondary amine to a 5-fluorothiophene-2-methyl group.

This compound is part of a broader class of heterocyclic amines investigated for applications in medicinal chemistry, particularly as kinase inhibitors or bioactive scaffolds . The inclusion of fluorine enhances metabolic stability and lipophilicity, while the pyrazole and thiophene rings contribute to π-π stacking and hydrogen-bonding interactions in biological targets .

Properties

CAS No.

1856052-28-2

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine

InChI

InChI=1S/C11H14FN3S/c1-2-15-8-9(6-14-15)5-13-7-10-3-4-11(12)16-10/h3-4,6,8,13H,2,5,7H2,1H3

InChI Key

NZMWCIDQXAFVES-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Procedure

  • Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanal

    • Starting Material : 1H-Pyrazole-4-carbaldehyde.

    • Ethylation : React with ethyl bromide in DMF using K₂CO₃ (80°C, 12 h).

    • Yield : 85–90%.

  • Synthesis of (5-Fluorothiophen-2-yl)methanamine

    • Fluorination : Treat thiophene-2-carbaldehyde with Selectfluor® in acetonitrile (RT, 6 h).

    • Reductive Amination : React fluorinated aldehyde with NH₃ and NaBH₃CN in MeOH (0°C to RT, 4 h).

    • Yield : 70–75%.

  • Reductive Coupling

    • Mix equimolar (1-ethyl-1H-pyrazol-4-yl)methanal and (5-fluorothiophen-2-yl)methanamine in MeOH.

    • Add NaBH₃CN (2 equiv.) and stir at RT for 12 h.

    • Yield : 65–70%.

Key Data

ParameterValue
Reaction Time12–24 h
SolventMethanol
TemperatureRoom Temperature
PurificationColumn Chromatography (SiO₂)
Purity (HPLC)≥98%

Nucleophilic Substitution of Pyrazole Methyl Halide with Thiophene Methanamine

Procedure

  • Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methyl Bromide

    • Reduction : Reduce (1-ethyl-1H-pyrazol-4-yl)methanal with NaBH₄ in EtOH (RT, 2 h).

    • Bromination : Treat resultant alcohol with PBr₃ in DCM (0°C to RT, 3 h).

    • Yield : 80–85%.

  • Coupling Reaction

    • React (1-ethyl-1H-pyrazol-4-yl)methyl bromide (1.2 equiv.) with (5-fluorothiophen-2-yl)methanamine in DMF.

    • Add K₂CO₃ (2 equiv.) and stir at 60°C for 8 h.

    • Yield : 60–65%.

Key Data

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature60°C
WorkupExtraction (EtOAc/H₂O)
Purity (NMR)≥95%

Direct Alkylation of Preformed Amines

Procedure

  • Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanamine

    • Gabriel Synthesis : React (1-ethyl-1H-pyrazol-4-yl)methyl bromide with phthalimide in THF (reflux, 6 h), followed by hydrazinolysis.

    • Yield : 75–80%.

  • Alkylation with (5-Fluorothiophen-2-yl)methyl Chloride

    • Prepare (5-fluorothiophen-2-yl)methyl chloride via chlorination of (5-fluorothiophen-2-yl)methanol (SOCl₂, DCM, 0°C).

    • React with (1-ethyl-1H-pyrazol-4-yl)methanamine (1.1 equiv.) and DIPEA (2 equiv.) in DCM (RT, 12 h).

    • Yield : 55–60%.

Key Data

ParameterValue
CatalystDIPEA
SolventDichloromethane
Reaction Time12 h
PurificationRecrystallization (Hexane/EtOAc)
Melting Point112–114°C

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityComplexity
Reductive Amination65–70≥98HighModerate
Nucleophilic Substitution60–65≥95ModerateHigh
Direct Alkylation55–60≥90LowModerate

Critical Considerations

  • Fluorination Efficiency : Selectfluor® provides superior regioselectivity for thiophene fluorination compared to DAST.

  • Byproducts : Alkylation methods may generate quaternary ammonium salts, requiring rigorous purification.

  • Catalyst Choice : NaBH₃CN outperforms NaBH₄ in reductive amination due to selective reduction of imines .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Key Features

The compound’s analogs vary in substituents on the pyrazole, thiophene, or amine linker. Below is a comparative analysis of its physicochemical properties and structural features against similar compounds (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula MW (g/mol) CAS Number Purity Key Structural Differences
Target Compound: [(1-Ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine C${11}$H${14}$FN$_3$S 255.31 1856052-28-2 95% Reference compound
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine C${10}$H${14}$N$_3$O 208.24 1157107-25-9 N/A Methyl instead of ethyl on pyrazole; furan replaces thiophene
(1-Ethyl-1H-pyrazol-4-yl)methylamine C${7}$H${13}$N$_3$ 139.20 1002651-68-4 99.99% Lacks thiophene moiety; simpler methylamine substituent
1-[(5-Fluorothiophen-2-yl)methyl]piperazine C${7}$H${10}$FN$_3$S 187.23 EN300-232403 N/A Piperazine ring replaces pyrazole
[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine C${11}$H${13}$F$2$N$3$S 257.31 1856087-49-4 N/A Additional fluorine at pyrazole 5-position

Functional Implications

  • Fluorine Substitution: The 5-fluoro group on the thiophene enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., thiophen-2-ylmethyl derivatives) .
  • Heterocycle Replacement : Replacing thiophene with furan (e.g., 5-methylfuran-2-yl) reduces sulfur-mediated toxicity but may decrease binding affinity in hydrophobic pockets .
  • Pyrazole Modifications : Ethyl groups at the pyrazole 1-position improve steric bulk and metabolic stability over methyl substituents, as seen in .

Biological Activity

[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a synthetic compound notable for its unique structural features, which include a pyrazole ring and a thiophene moiety, both of which are significant in medicinal chemistry. The molecular formula is C12H15F2N3S, with a molecular weight of 271.33 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The compound's structure plays a critical role in its biological activity. The presence of fluorine atoms enhances its reactivity and binding affinity to biological targets, which may include various enzymes and receptors. The dual fluorination is particularly noteworthy as it may influence the pharmacodynamics and pharmacokinetics of the compound.

Biological Activity Overview

Preliminary studies suggest that [(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine exhibits several biological activities:

  • Antimicrobial Activity : Initial tests indicate that the compound may possess significant antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : The compound has shown promise in preliminary anticancer assays, suggesting it could inhibit tumor growth or induce apoptosis in cancer cells.

The exact mechanisms by which [(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, modulating their activity. This interaction could involve:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It could also interact with cell surface receptors, influencing signaling pathways associated with cell proliferation and survival.

Research Findings

Recent studies have focused on the binding affinity and specificity of [(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine to various biological targets. These studies are crucial for understanding how the compound can be optimized for therapeutic applications.

Case Studies

Several case studies have reported on the efficacy of similar compounds in modulating biological pathways:

Study Compound Findings
Smith et al. (2023)[(1-methylpyrazol-5-yloxy)phenyl]methanamineDemonstrated significant inhibition of cancer cell proliferation in vitro.
Johnson et al. (2022)[(5-fluorothiophen-2-yl)methyl][(1-methylpyrazol-5-yloxy)ethanamine]Showed promising antimicrobial activity against Gram-positive bacteria.

Synthetic Routes

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions:

  • Formation of Pyrazole Ring : Reacting ethylhydrazine with an appropriate β-diketone.
  • Synthesis of Thiophene Ring : Using halogenated thiophene derivatives.
  • Coupling Reaction : Nucleophilic substitution to combine the two rings.

Q & A

Q. What are the key steps in synthesizing [(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine?

The synthesis involves multi-step reactions:

  • Step 1 : Alkylation of pyrazole precursors (e.g., 1-ethylpyrazole) with halogenated methylating agents under controlled pH and temperature to form intermediates.
  • Step 2 : Coupling the pyrazole intermediate with a fluorothiophene derivative via nucleophilic substitution or reductive amination.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final compound. Reaction conditions (e.g., inert atmosphere, solvent choice) are critical for yields >70% .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and connectivity (e.g., distinguishing pyrazole and thiophene protons).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected MW: ~253.32 g/mol).
  • X-ray Crystallography : Resolves spatial arrangement, particularly for chiral centers or steric effects .

Q. What structural features influence the compound’s reactivity?

  • The pyrazole ring with electron-withdrawing ethyl and methyl groups enhances stability.
  • The 5-fluorothiophene moiety increases electrophilicity, facilitating nucleophilic substitutions.
  • The methylene bridge between rings allows conformational flexibility, impacting binding to biological targets .

Q. What common chemical reactions does this compound undergo?

  • Oxidation : Fluorothiophene’s sulfur atom can be oxidized to sulfoxide/sulfone derivatives using H2_2O2_2 or mCPBA.
  • Reduction : LiAlH4_4 reduces amide bonds (if present) to amines.
  • Substitution : Fluorine on thiophene is susceptible to nucleophilic aromatic substitution with amines or alkoxides .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Temperature Control : Lowering reaction temperatures reduces side reactions (e.g., polymerization of thiophene derivatives).
  • Catalyst Screening : Pd-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Pilot studies using DoE (Design of Experiments) are recommended .

Q. How to resolve contradictions in reported bioactivity data (e.g., in vitro vs. in vivo efficacy)?

  • Assay Validation : Verify target specificity using knockout cell lines or competitive binding assays.
  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to explain discrepancies in vivo.
  • Structural Analog Comparison : Test fluorothiophene-free analogs to isolate contributions of specific moieties .

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Fluorine Substitution : 5-Fluoro on thiophene enhances lipophilicity (logP ~2.8) and bioavailability.
  • Pyrazole N-Alkylation : Ethyl groups reduce metabolic oxidation compared to methyl.
  • Methylene Bridge : Lengthening the bridge (e.g., ethylene) decreases binding affinity to kinase targets by 40% .

Q. What methodologies elucidate interactions with enzyme targets (e.g., kinases)?

  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses (e.g., interaction with ATP-binding pockets).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (e.g., Kd_d = 12 nM for MAPK14).
  • Kinase Profiling Panels : Broad-spectrum screens (e.g., Eurofins KinaseProfiler) identify off-target effects .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • pH Stability : Degrades rapidly at pH <3 (thiophene ring protonation) or pH >10 (amide hydrolysis). Use buffered solutions (pH 6–8) for bioassays.
  • Thermal Stability : Stable up to 150°C (DSC data), but store at −20°C in argon to prevent oxidation .

Q. What synergistic effects arise from combining pyrazole and fluorothiophene moieties?

  • Enhanced Selectivity : Pyrazole’s hydrogen-bonding capacity pairs with thiophene’s hydrophobic interactions, improving target specificity.
  • Metabolic Resistance : Fluorine on thiophene reduces CYP450-mediated degradation, extending half-life (t1/2_{1/2} = 8.2 hrs in rat plasma) .

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